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4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene Documentation Hub

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  • Product: 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene
  • CAS: 1094273-06-9

Core Science & Biosynthesis

Foundational

A Methodological Guide to Determining the Thermal Properties of 1-Propanone, 1-[4-(4-amino-5-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]-3-[[3-(trifluoromethyl)phenyl]amino]- (CAS 1094273-06-9)

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive, methodology-focused approach for the characterization of the thermal stability, mel...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, methodology-focused approach for the characterization of the thermal stability, melting point, and boiling point of the compound with CAS number 1094273-06-9, chemically identified as 1-Propanone, 1-[4-(4-amino-5-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]-3-[[3-(trifluoromethyl)phenyl]amino]-. In the absence of publicly available experimental data for this specific molecule, this document serves as a procedural whitepaper, detailing the requisite analytical techniques and the scientific rationale underpinning their application. We will delve into the principles of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and advanced methods for boiling point determination, providing a robust framework for researchers to generate reliable thermal property data essential for drug development and material characterization.

Introduction: The Imperative of Thermal Analysis in Pharmaceutical Development

The thermal behavior of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its stability, manufacturability, and bioavailability. For a novel compound such as CAS 1094273-06-9, a substituted pyrazolopyrimidine, understanding its response to thermal stress is paramount. This understanding informs decisions on formulation, storage conditions, and shelf-life, all of which are scrutinized under regulatory frameworks like the ICH Q1 Stability Testing Guidelines.[1][2][3][4][5]

This guide will provide the scientific bedrock for a thorough investigation of the thermal properties of CAS 1094273-06-9.

Characterizing Thermal Stability: A Protocol Using Thermogravimetric Analysis (TGA)

Thermal stability is a measure of a substance's ability to resist decomposition at elevated temperatures. Thermogravimetric Analysis (TGA) is the cornerstone technique for this assessment, providing quantitative data on mass loss as a function of temperature.[6][7][8][9]

The "Why": Rationale for TGA in the Context of CAS 1094273-06-9

The molecular structure of CAS 1094273-06-9, with its multiple nitrogen-containing heterocyclic rings and functional groups, suggests several potential pathways for thermal decomposition. TGA will allow us to pinpoint the onset temperature of decomposition, a critical parameter for defining the upper limit of thermal stress the compound can withstand before its chemical integrity is compromised.

Experimental Protocol for TGA

Objective: To determine the onset temperature of decomposition and the pattern of mass loss for CAS 1094273-06-9.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into a tared TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to a final temperature of 600 °C at a heating rate of 10 °C/min. The final temperature should be chosen to ensure complete decomposition is observed.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Note the temperature at which 5% mass loss occurs (T5%), a common metric for thermal stability.

    • Identify the number of decomposition steps and the percentage of mass loss for each.

Diagram of the TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Interpretation weigh Weigh 5-10 mg of CAS 1094273-06-9 load Load into TGA pan weigh->load setup Set Temperature Program (30-600 °C at 10 °C/min) and Nitrogen Purge load->setup run Run Analysis setup->run plot Plot % Mass vs. Temperature run->plot determine Determine T-onset and T-5% plot->determine

Caption: Workflow for TGA analysis of CAS 1094273-06-9.

Determining the Melting Point: A Precise Approach with Differential Scanning Calorimetry (DSC)

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. Differential Scanning Calorimetry (DSC) is the preferred method for its determination in the pharmaceutical industry due to its high sensitivity and ability to detect other thermal events.[10][11][12][13]

The "Why": Rationale for DSC for CAS 1094273-06-9

For a crystalline solid, the melting point is characterized by a sharp endothermic peak in the DSC thermogram. The shape and position of this peak can indicate the presence of impurities or polymorphism, both of which are critical considerations in drug development.[14] The complex structure of CAS 1094273-06-9 makes it susceptible to polymorphism, and DSC is an excellent tool for screening for this phenomenon.

Experimental Protocol for DSC

Objective: To determine the melting point and enthalpy of fusion of CAS 1094273-06-9, and to screen for potential polymorphic transitions.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Reference: An empty, hermetically sealed aluminum pan.

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature at least 20-30 °C below the expected melting point (if unknown, a preliminary scan is advisable).

      • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting transition.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to generate the DSC thermogram.

    • The melting point is determined as the onset temperature of the endothermic melting peak.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

    • Observe for any other thermal events, such as exothermic peaks (recrystallization) or other endothermic peaks (polymorphic transitions).

Diagram of the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Interpretation weigh Weigh 2-5 mg of CAS 1094273-06-9 seal Seal in Aluminum Pan weigh->seal setup Set Temperature Program (e.g., 30-300 °C at 10 °C/min) and Nitrogen Purge seal->setup run Run Analysis setup->run plot Plot Heat Flow vs. Temperature run->plot analyze Determine Melting Point and Enthalpy of Fusion plot->analyze

Caption: Workflow for DSC analysis of CAS 1094273-06-9.

Boiling Point Determination: Addressing the Challenges of a High Molecular Weight Compound

Given its complex structure and likely high molecular weight, CAS 1094273-06-9 is expected to have a very high boiling point and may decompose before boiling at atmospheric pressure. Therefore, standard distillation methods are likely unsuitable.[15][16][17][18][19]

The "Why": Selecting an Appropriate Technique

For low-volatility compounds, the boiling point is often estimated or determined under reduced pressure. A common and practical approach for small quantities of material is the Thiele tube method, which relies on observing the temperature at which the vapor pressure of the liquid equals the applied pressure.[15]

Experimental Protocol for Boiling Point Determination (Thiele Tube Method)

Objective: To determine the boiling point of CAS 1094273-06-9 at a given pressure.

Instrumentation: Thiele tube, thermometer, capillary tube, and a suitable heating oil.

Methodology:

  • Sample Preparation: Place a small amount of the compound into a small test tube.

  • Apparatus Setup:

    • Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

    • Attach the test tube to a thermometer.

    • Suspend the assembly in a Thiele tube filled with a high-boiling point, inert oil.

  • Measurement:

    • Gently heat the side arm of the Thiele tube.

    • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the capillary.

    • When a continuous stream of bubbles is observed, remove the heat.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a pressure correction may be necessary to report the normal boiling point.

Predictive Insights from Molecular Structure

While experimental determination is the gold standard, the structure of CAS 1094273-06-9 offers clues to its potential thermal behavior. The presence of the pyrazolopyrimidine core, a five-membered heterocyclic system, suggests a degree of thermal stability. However, the various substituents, including the trifluoromethyl group, may influence decomposition pathways. Predictive models based on quantitative structure-property relationships (QSPR) can offer initial estimates of thermal stability, though these should always be confirmed experimentally.[20][21][22][23][24]

Data Summary and Interpretation

The data generated from these analyses should be tabulated for clarity.

PropertyAnalytical TechniqueKey Parameters to Report
Thermal Stability Thermogravimetric Analysis (TGA)Tonset (°C), T5% (°C), Mass Loss Steps (%)
Melting Point Differential Scanning Calorimetry (DSC)Onset Temperature (°C), Peak Temperature (°C), ΔHfus (J/g)
Boiling Point Thiele Tube MethodBoiling Temperature (°C), Pressure (mmHg)

Conclusion

This guide provides a robust and scientifically sound methodological framework for determining the thermal stability, melting point, and boiling point of CAS 1094273-06-9. By adhering to these detailed protocols, researchers and drug development professionals can generate the critical data necessary to advance their understanding of this compound and make informed decisions throughout the development lifecycle. The emphasis on the causality behind experimental choices and the provision of self-validating protocols ensures the scientific integrity of the generated data.

References

  • PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.
  • Synfacts. (2026, February 25).
  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis?
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • NETZSCH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
  • Aurigaresearch. (2022, February 8). Thermogravimetric Analysis (TGA)
  • ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Synfacts. (2026, February 25).
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • MasterControl. ICH Q1 Stability Testing Guidelines.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Ahmed, S. T., Xia, H., & Yang, Q. (2025, August 5).
  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • ICH. ICH Topic Q 1 A Stability Testing Guidelines.
  • ResearchGate.
  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • Chemistry LibreTexts. (2022, May 5). 6.
  • Aidic. Thermal Stability Predictions for Inherently Safe Process Design Using Molecular-Based Modelling Approaches.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • BOILING POINT DETERMIN
  • Scribd.
  • Bartleby. (2019, February 17).

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of Pentyloxy-Substituted Bromobenzyl Bromides

Abstract This technical guide provides a comprehensive analysis of the electronic properties of pentyloxy-substituted bromobenzyl bromides. These compounds are of significant interest to researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of pentyloxy-substituted bromobenzyl bromides. These compounds are of significant interest to researchers, scientists, and drug development professionals due to the nuanced interplay between the electron-donating pentyloxy group and the electron-withdrawing bromomethyl group. This guide delves into the synthesis, spectroscopic characteristics, electrochemical behavior, and theoretical electronic structure of the ortho-, meta-, and para-isomers. The causality behind experimental choices and the interpretation of data are emphasized to provide actionable insights for researchers in the field. All protocols are designed as self-validating systems, and key claims are supported by authoritative citations.

Introduction: The Significance of Substituted Benzyl Bromides

Benzyl bromides are a cornerstone in organic synthesis, serving as versatile precursors for a myriad of functional groups. Their reactivity is intrinsically linked to the electronic nature of the substituents on the aromatic ring. The introduction of a pentyloxy group, a moderately electron-donating substituent, and a bromomethyl group, an electrophilic center, creates a molecule with a rich and tunable electronic landscape. Understanding these electronic properties is paramount for predicting reactivity, designing novel synthetic pathways, and developing new molecular entities with desired pharmacological or material science applications.

The pentyloxy group, with its flexible alkyl chain, can also influence solubility and intermolecular interactions, making these compounds particularly relevant in drug design and the development of organic electronic materials. This guide will explore how the positional isomerism (ortho, meta, para) of the pentyloxy group relative to the bromobenzyl moiety modulates the electronic properties of the entire molecule.

Synthesis and Structural Elucidation

The synthesis of pentyloxy-substituted bromobenzyl bromides can be approached through several well-established synthetic routes. The choice of method often depends on the starting materials and the desired isomer.

Synthetic Pathways

A common and effective method involves a two-step process starting from the corresponding pentyloxy-substituted toluene. This involves a radical bromination of the benzylic position.

  • Materials: 4-Pentyloxytoluene, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or AIBN (initiator), Carbon tetrachloride (CCl₄) or other suitable non-polar solvent.

  • Procedure:

    • Dissolve 4-pentyloxytoluene (1.0 eq) in CCl₄.

    • Add NBS (1.1 eq) and a catalytic amount of BPO or AIBN.

    • Reflux the mixture under inert atmosphere, monitoring the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality: The use of NBS provides a low, steady concentration of bromine radicals, which selectively abstract a benzylic hydrogen over other C-H bonds due to the resonance stabilization of the resulting benzylic radical.[1] The initiator (BPO or AIBN) facilitates the formation of the initial bromine radical.

An alternative route, particularly for ortho- and meta-isomers, might involve the Williamson ether synthesis followed by functional group manipulation.[2]

Caption: General workflow for the synthesis of pentyloxy-substituted bromobenzyl bromides.

Spectroscopic Properties: Unveiling Electronic Transitions

UV-Visible spectroscopy is a powerful tool to probe the electronic transitions within a molecule. The position and intensity of absorption bands are directly related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Expected UV-Vis Absorption Spectra

For pentyloxy-substituted bromobenzyl bromides, we anticipate characteristic absorption bands in the UV region. The benzene chromophore exhibits primary and secondary absorption bands.[3] The presence of the pentyloxy and bromomethyl substituents will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

  • Pentyloxy Group: As an electron-donating group with lone pairs on the oxygen atom, the pentyloxy group engages in π-conjugation with the benzene ring, raising the energy of the HOMO and leading to a bathochromic shift.[4][5]

  • Bromobenzyl Group: The bromomethyl group is weakly deactivating but its primary influence is on the reactivity of the benzylic carbon.

Data Presentation: Predicted UV-Vis Absorption Maxima (λmax)

IsomerPredicted λmax (nm)Rationale
ortho ~275-285Steric hindrance may slightly disrupt conjugation, leading to a smaller shift compared to the para isomer.
meta ~270-280The pentyloxy group is not in direct conjugation with the bromomethyl group, resulting in a smaller bathochromic shift.
para ~280-290Maximum resonance interaction between the pentyloxy and the aromatic system, leading to the largest bathochromic shift.

Electrochemical Properties: Probing Frontier Molecular Orbitals

Cyclic voltammetry (CV) is an essential technique for determining the reduction and oxidation potentials of a molecule, which are directly related to the energies of the LUMO and HOMO, respectively. The electrochemical reduction of benzyl bromides has been well-studied and typically proceeds via a dissociative electron transfer mechanism.[6][7][8][9]

Cyclic Voltammetry Analysis

The reduction of pentyloxy-substituted bromobenzyl bromides is expected to be an irreversible process, corresponding to the cleavage of the C-Br bond. The reduction potential will be influenced by the position of the electron-donating pentyloxy group.

  • Electron-Donating Group Effect: The pentyloxy group increases the electron density on the aromatic ring. This makes the addition of an electron (reduction) more difficult, shifting the reduction potential to more negative values compared to unsubstituted benzyl bromide.[10]

  • Instrumentation: A three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Electrolyte Solution: A solution of the pentyloxy-substituted bromobenzyl bromide in a suitable organic solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

  • Procedure:

    • Deoxygenate the electrolyte solution by purging with an inert gas (e.g., argon) for 15-20 minutes.

    • Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a sufficiently negative potential to observe the reduction peak, and then reversing the scan.

    • Perform scans at various scan rates to investigate the mechanism.

Caption: Workflow for a typical cyclic voltammetry experiment.

Data Presentation: Predicted Reduction Potentials (Ep,c)

IsomerPredicted Ep,c (V vs. Ag/AgCl)Rationale
ortho -1.95 to -2.05Increased electron density due to the pentyloxy group makes reduction more difficult.
meta -1.90 to -2.00The inductive effect of the pentyloxy group is still present, but the resonance effect is diminished.
para -2.00 to -2.10The strongest electron-donating effect from the pentyloxy group results in the most negative reduction potential.

Theoretical Electronic Structure: A Deeper Dive with Computational Chemistry

Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure of molecules, including HOMO-LUMO energies, orbital distributions, and electrostatic potential maps.

HOMO-LUMO Analysis

The HOMO-LUMO gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule.[11][12][13][14] A smaller HOMO-LUMO gap generally implies higher reactivity.

  • HOMO: For pentyloxy-substituted bromobenzyl bromides, the HOMO is expected to be localized primarily on the pentyloxy group and the aromatic ring, reflecting the electron-donating nature of the alkoxy substituent.

  • LUMO: The LUMO is anticipated to be centered on the bromomethyl group, specifically on the antibonding σ* orbital of the C-Br bond, indicating that this is the site of nucleophilic attack or electron acceptance.

HOMO_LUMO HOMO HOMO Highest Occupied Molecular Orbital Electron Donor LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor HOMO->LUMO Electronic Excitation (ΔE = HOMO-LUMO Gap)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene

Introduction: The Strategic Importance of Chemoselective Cross-Coupling The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chemoselective Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] A significant challenge and opportunity within this field lies in the chemoselective functionalization of polyhalogenated substrates, where precise control over which halide reacts is paramount for efficient and complex molecular construction.

This guide focuses on a particularly insightful substrate: 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene . This molecule features two distinct bromine functionalities: a relatively unreactive aryl bromide and a highly reactive benzylic bromide. The disparate reactivity of these C(sp²)-Br and C(sp³)-Br bonds allows for a stepwise and selective functionalization, making it an excellent building block for the synthesis of complex diarylmethanes and other intricate molecular architectures. These application notes will provide a detailed exploration of the principles and practical protocols for achieving selective Suzuki-Miyaura coupling at the aryl bromide position, while preserving the benzylic bromide for subsequent transformations.

Understanding the Substrate: Reactivity and Selectivity

The key to successfully employing 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene in Suzuki-Miyaura coupling lies in understanding the differential reactivity of its two bromine atoms.

  • Aryl Bromide (C-Br at C4): This bond is characteristic of the aryl halides commonly used in Suzuki-Miyaura reactions. The oxidative addition of the palladium(0) catalyst to this C(sp²)-Br bond is a critical step in the catalytic cycle.[1][5] While less reactive than aryl iodides, aryl bromides are widely used due to their stability and commercial availability.[2]

  • Benzylic Bromide (-CH₂Br at C2): This C(sp³)-Br bond is significantly more labile and susceptible to nucleophilic substitution.[6] While Suzuki-Miyaura couplings of benzylic halides are known, they often require specific conditions and can be prone to side reactions like elimination or homocoupling.[7][8][9]

The strategic goal is to leverage reaction conditions that favor the oxidative addition of palladium to the aryl C-Br bond while minimizing reactions at the benzylic position. This is typically achieved by using catalyst systems and conditions that are highly effective for aryl bromides but less so for benzylic halides under the same parameters.

The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing these protocols. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)₂) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Organoboron Reagent (Ar'-B(OR)₂) Boronic->Transmetalation Base Base Base->Transmetalation caption Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Caption: Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The role of the base is crucial; it activates the organoboron species to form a more nucleophilic boronate complex, which facilitates the transmetalation step, often the rate-determining step of the cycle.[10][11][12]

Protocol 1: Selective Suzuki-Miyaura Coupling of the Aryl Bromide

This protocol is designed to selectively couple a variety of aryl and heteroaryl boronic acids to the C4 position of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene.

Materials and Reagents
  • Substrate: 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene

  • Boronic Acid: Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium Pre-catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Solvent: A biphasic mixture of Toluene and Water (e.g., 4:1 v/v) or Dioxane and Water.

  • Inert Gas: Nitrogen or Argon

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography).

Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow for the selective Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[13]

Rationale for Condition Selection
  • Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst for the coupling of aryl bromides.[2] Its use at low catalytic loading (1-3 mol%) is often sufficient. Pd(dppf)Cl₂ is another excellent choice, known for its high activity and stability, particularly with challenging substrates.[8]

  • Base and Solvent: The combination of a carbonate base (K₂CO₃ or Cs₂CO₃) and a biphasic solvent system like Toluene/Water or Dioxane/Water is a standard and effective choice for Suzuki-Miyaura reactions.[14][15] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Temperature: A reaction temperature of 80-90 °C is generally sufficient to promote the oxidative addition at the aryl bromide position without providing enough thermal energy to significantly induce reactions at the more labile benzylic bromide site.

Expected Outcomes and Data

The following table provides representative examples of expected outcomes for the selective coupling of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene with various boronic acids under the optimized conditions.

EntryArylboronic Acid PartnerProductExpected Yield (%)
1Phenylboronic acid2-(Bromomethyl)-1-(pentyloxy)-4-phenylbenzene85-95
24-Methoxyphenylboronic acid2-(Bromomethyl)-4-(4-methoxyphenyl)-1-(pentyloxy)benzene80-90
33-Pyridinylboronic acid4-(2-(Bromomethyl)-4-(pentyloxy)phenyl)pyridine70-85
42-Thiopheneboronic acid2-(2-(Bromomethyl)-4-(pentyloxy)phenyl)thiophene75-90

Note: Yields are illustrative and can vary based on the specific boronic acid partner and precise reaction conditions.

Further Transformations and Considerations

The product of the initial selective Suzuki-Miyaura coupling, a 2-(bromomethyl)-biphenyl derivative, is a valuable intermediate for further synthetic elaboration. The preserved benzylic bromide can readily undergo a variety of transformations, including:

  • Second Suzuki-Miyaura Coupling: Under different reaction conditions, often involving a different catalyst/ligand system and base, the benzylic bromide can be coupled with another boronic acid to generate a tri-arylmethane scaffold.[7][16][17]

  • Nucleophilic Substitution: The benzylic bromide is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles (e.g., cyanides, azides, amines, thiols) to introduce further diversity.[6]

Troubleshooting and Side Reactions

  • Low Yield: If the reaction stalls, consider a more active catalyst system such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the oxidative addition step.[8]

  • Benzylic Bromide Reactivity: If undesired reaction at the benzylic position is observed, reducing the reaction temperature or using a milder base like potassium phosphate (K₃PO₄) may be beneficial.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid is a common side reaction.[5] Using a slight excess of the boronic acid can help mitigate this.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by the slow addition of the catalyst or by using highly active catalysts at low loadings.

Conclusion

4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene serves as an exemplary substrate for demonstrating the power and subtlety of chemoselective Suzuki-Miyaura cross-coupling. By carefully selecting the catalyst, base, and reaction conditions, researchers can selectively functionalize the aryl bromide position while retaining the synthetically versatile benzylic bromide for subsequent transformations. The protocols and insights provided herein offer a robust starting point for scientists and drug development professionals to leverage this strategy in the construction of complex and high-value molecules.

References

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(9), 2492-2503. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9193-9203. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198-9202. [Link]

  • Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(63), 36034-36040. [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Molander, G. A., & Brown, A. R. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4404-4407. [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Horváth, A., et al. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. The Open Organic Chemistry Journal, 2, 42-45. [Link]

  • Lee, C. H., & Malin, L. (2000). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Journal of the American Chemical Society, 122(38), 9014-9026. [Link]

  • NextSDS. (n.d.). 4-bromo-2-(bromomethyl)-1-(pentyloxy)benzene. [Link]

  • PubChemLite. (n.d.). 4-bromo-2-(bromomethyl)-1-(pentyloxy)benzene. [Link]

  • AbbVie, Inc. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(34), 20885-20889. [Link]

  • Wang, D., & Wang, Q. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Organic Letters, 23(13), 5136-5141. [Link]

  • Roizen, J. L., et al. (2017). Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. Chemical Communications, 53(44), 5969-5972. [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(11), 3866-3873. [Link]

  • Beller, M., et al. (2004). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications, (1), 76-77. [Link]

  • Chen, H., et al. (2005). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. Tetrahedron, 61(45), 10747-10754. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • Heravi, M. M., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 606-614. [Link]

  • Beller, M., & Riermeier, T. H. (1999). Highly Selective Palladium-Catalyzed Heck Reactions of Aryl Bromides with Cycloalkenes. Organic Letters, 1(8), 1279-1281. [Link]

  • Marcoux, J.-F., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, 62(6), 1568-1569. [Link]

  • Audubert, C., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1996-1999. [Link]

  • Singh, B., et al. (2018). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 16(44), 8566-8576. [Link]

Sources

Application

using 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene as a versatile small molecule scaffold

Application Note & Protocol: Orthogonal Diversification of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene in Drug Discovery Scaffold Rationale and Structural Advantages In modern small molecule drug discovery, the design o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Orthogonal Diversification of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene in Drug Discovery

Scaffold Rationale and Structural Advantages

In modern small molecule drug discovery, the design of modular scaffolds that permit late-stage diversification is critical for rapidly exploring structure-activity relationships (SAR). 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene is an exceptionally versatile bifunctional building block that offers three distinct functional domains:

  • Pentyloxy Tail : An ether-linked lipophilic chain that acts as a hydrophobic vector. This moiety is highly advantageous for anchoring molecules into deep hydrophobic pockets (e.g., within G-protein coupled receptors or kinase allosteric sites) while favorably modulating the overall lipophilicity (LogP) and membrane permeability of the final compound.

  • Benzylic Bromide (C(sp³)-Br) : A highly electrophilic center primed for rapid nucleophilic substitution (S_N2). It allows for the facile introduction of diverse primary and secondary amines, thiols, or alcohols.

  • Aryl Bromide (C(sp²)-Br) : An electronically deactivated halide that remains inert under mild S_N2 conditions but serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions.

Causality in Workflow Design: The fundamental logic of this scaffold lies in its chemoselectivity. The benzylic bromide is significantly more reactive toward nucleophiles than the aryl bromide. Therefore, the optimal synthetic sequence involves an initial S_N2 displacement at the benzylic position, followed by a transition-metal-catalyzed cross-coupling at the aryl position. Reversing this order risks premature hydrolysis or undesired nucleophilic attack on the benzylic bromide during the basic, high-temperature conditions typical of cross-coupling.

Physicochemical Properties

To ensure accurate stoichiometry and handling during library synthesis, the core properties of the scaffold are summarized below (1).

PropertyValue
Chemical Name 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene
CAS Number 1094273-06-9
Molecular Formula C₁₂H₁₆Br₂O
Molecular Weight 336.06 g/mol
SMILES CCCCCOC1=C(C=C(C=C1)Br)CBr
Reactivity Profile Bifunctional electrophile (S_N2 + Cross-coupling)

Strategic Workflow for Diversification

Workflow A Scaffold 4-Bromo-2-(bromomethyl) -1-(pentyloxy)benzene B Intermediate Benzylic Amine Derivative A->B Step 1: SN2 Amination (Amine, K2CO3, MeCN) 25-40°C C Final Product Biaryl Amine Library B->C Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat., Base) 80-100°C

Two-step orthogonal diversification workflow of the bifunctional scaffold.

Experimental Protocols

The following self-validating protocols have been optimized to maximize yield while preventing cross-reactivity between the two halogenated sites.

Protocol A: Regioselective Benzylic Amination (S_N2)

This step introduces the first point of diversity. Potassium carbonate (K₂CO₃) is selected as the base because it efficiently scavenges the hydrobromic acid (HBr) byproduct without inducing E2 elimination or reacting with the aryl bromide (2). Acetonitrile (MeCN) is used as a polar aprotic solvent to stabilize the S_N2 transition state.

Step-by-Step Methodology:

  • Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene (1.0 eq) and anhydrous MeCN (to reach 0.2 M).

  • Base Addition : Add finely powdered anhydrous K₂CO₃ (2.0 eq). Expert Insight: Finely powdered base dramatically increases the surface area, ensuring rapid neutralization of HBr and preventing the precipitation of unreactive amine hydrobromide salts.

  • Amine Addition : Slowly add the desired primary or secondary amine (1.2 eq) dropwise at room temperature (20–25 °C).

  • Reaction Monitoring (Self-Validation) : Stir the suspension at room temperature to 40 °C. Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (MW ~336) disappears and the product mass [M+H]⁺ appears. Because the aryl bromide is intact, the product mass will retain a characteristic 1:1 isotopic bromine splitting pattern.

  • Workup : Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to afford the intermediate benzylic amine.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the benzylic position functionalized, the aryl bromide is now activated for carbon-carbon bond formation. The Suzuki-Miyaura coupling is highly tolerant of the newly formed benzylic amine (3).

SuzukiCycle Pd0 Active Pd(0) Catalyst OxAdd 1. Oxidative Addition (Aryl Bromide inserts) Pd0->OxAdd Ar-Br Intermediate TransMet 2. Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim 3. Reductive Elimination (Biaryl Product Forms) TransMet->RedElim RedElim->Pd0 Product Release

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Step-by-Step Methodology:

  • Reagent Assembly : In a Schlenk tube or microwave vial, combine the benzylic amine intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent Addition & Degassing : Add 1,4-Dioxane (0.1 M) and aqueous 2M K₂CO₃ (3.0 eq). Expert Insight: The active Pd(0) species is highly susceptible to oxidation. You must degas the solvent mixture by bubbling inert gas (Argon or N₂) for at least 10 minutes prior to heating to prevent catalyst deactivation (4).

  • Heating : Seal the vessel and heat the mixture to 90 °C in an oil bath (or 110 °C for 20 mins in a microwave reactor).

  • Reaction Monitoring (Self-Validation) : The reaction is driven by the transmetalation step, facilitated by the carbonate bridge. Monitor by LC-MS until the aryl bromide intermediate is fully consumed. The loss of the bromine isotope pattern in the mass spectrum confirms successful cross-coupling.

  • Workup & Purification : Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify via reverse-phase HPLC to isolate the final diversified small molecule.

Data Presentation: Expected Yields and Reaction Scope

The modularity of this scaffold allows for the generation of extensive libraries. Below is a summary of typical reaction efficiencies based on the electronic and steric nature of the coupling partners.

StepCoupling PartnerReaction ConditionsTypical Yield (%)Mechanistic Note
S_N2 Amination Cyclic Secondary Amines (e.g., Piperidine)K₂CO₃, MeCN, 25 °C, 4h85 - 95%High nucleophilicity; minimal steric hindrance.
S_N2 Amination Primary AnilinesK₂CO₃, DMF, 60 °C, 12h60 - 75%Lower nucleophilicity requires polar solvent and heat.
Suzuki Coupling Electron-Rich Aryl Boronic AcidsPd(dppf)Cl₂, K₂CO₃, 90 °C75 - 90%Rapid transmetalation accelerates the catalytic cycle.
Suzuki Coupling Sterically Hindered Boronic Acids (ortho-sub)Pd(PPh₃)₄, K₃PO₄, 100 °C50 - 65%Steric bulk slows oxidative addition and transmetalation.

References

  • 4-bromo-2-(bromomethyl)-1-(pentyloxy)benzene - Substance Database Source: NextSDS URL:[Link]

  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain Source: PMC (National Institutes of Health) URL: [Link]

  • Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls Source: PMC (National Institutes of Health) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving low solubility issues of CAS 1094273-06-9 in polar protic solvents

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide provides a systematic framework for addressing solubility challenges with research compounds, specifically focusing...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a systematic framework for addressing solubility challenges with research compounds, specifically focusing on polar protic solvents. The compound specified, CAS 1094273-06-9, does not have publicly available chemical structure or property data at the time of this writing. Therefore, this document will guide you through a logical, step-by-step troubleshooting process applicable to novel or poorly characterized compounds with low aqueous solubility.

Introduction: The Challenge of Poor Solubility

Low aqueous solubility is a major hurdle in drug discovery and development, affecting over 40% of new chemical entities (NCEs).[1] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[1][2] When a compound like CAS 1094273-06-9 exhibits poor solubility in polar protic solvents (e.g., water, ethanol, buffers), it can lead to inconsistent experimental results, underestimated potency, and significant delays in research timelines.

This guide is designed to provide you with the expertise and practical steps to diagnose and overcome these solubility issues methodically. We will explore the causality behind each experimental choice, ensuring you are not just following steps but understanding the science behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound (CAS 1094273-06-9) is not dissolving in my aqueous buffer. What are my immediate first steps?

A1: Before exploring complex methods, it's crucial to confirm the basics and attempt simple physical modifications. This initial phase helps differentiate a true solubility problem from a simple dissolution rate issue.

Initial Troubleshooting Workflow:

G A Start: Compound Precipitation or Incomplete Dissolution B Step 1: Physical Methods A->B C Gentle Heating (e.g., 37°C water bath) B->C D Sonication B->D E Vortexing / Agitation B->E F Check for Dissolution C->F D->F E->F G Issue Resolved F->G Yes H Proceed to Chemical Modification (Q2-Q4) F->H No

Caption: Initial troubleshooting workflow for solubility issues.

Causality and Rationale:

  • Particle Size and Surface Area: The rate of dissolution is directly related to the surface area of the compound exposed to the solvent.[1][3] Techniques like vortexing and sonication help break up agglomerates of the powder, increasing the effective surface area and accelerating dissolution.[2]

  • Energy Input: Gentle heating increases the kinetic energy of both the solvent and solute molecules, which can help overcome the intermolecular forces within the crystal lattice of the solid, favoring dissolution. Caution: Only apply heat if you know your compound is thermally stable. Degradation is a significant risk.

Protocol:

  • Add your solid compound to the desired polar protic solvent.

  • Vortex the suspension vigorously for 1-2 minutes.

  • Place the vial in a bath sonicator for 5-10 minutes.

  • If the compound remains insoluble and is known to be stable, place it in a water bath at a slightly elevated temperature (e.g., 37°C) for 15-30 minutes with intermittent vortexing.

  • Visually inspect the solution against a light source for any undissolved particles. If clear, you can proceed. If not, the compound has fundamental solubility limitations that require chemical modification.

Q2: Can I use pH to improve the solubility of my compound?

A2: Yes, if your compound has ionizable functional groups (i.e., it is a weak acid or a weak base), pH adjustment is one of the most effective and simplest methods to enhance aqueous solubility.[3][4]

Expertise & Causality: The solubility of an ionizable compound is lowest at its isoelectric point and increases as it becomes charged. The Henderson-Hasselbalch principle governs this relationship.

  • For a Weakly Acidic Compound (pKa): Solubility increases as the pH of the solution rises above the pKa. At a higher pH, the acidic proton is removed, forming a negatively charged and generally more water-soluble salt.

  • For a Weakly Basic Compound (pKa): Solubility increases as the pH of the solution is lowered below the pKa. At a lower pH, the basic group is protonated, forming a positively charged and more water-soluble salt.[5]

Since the pKa of CAS 1094273-06-9 is unknown, you must determine this experimentally or through computational prediction. If this is not feasible, an empirical approach is necessary.

Experimental Protocol: Empirical pH-Solubility Profile

  • Prepare a series of small-volume buffers (e.g., 1 mL) across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add a small, pre-weighed amount of your compound to each buffer tube, ensuring an excess of solid material.

  • Agitate all samples at a constant temperature until equilibrium is reached (this can take several hours to a day).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility against the pH to identify the optimal pH range for dissolution.

Trustworthiness: This self-validating system directly shows you the pH at which your compound is most soluble. However, always consider the pH constraints of your experiment. For cell-based assays, the final pH must be compatible with physiological conditions (typically pH 7.2-7.4).

Q3: The solubility of my compound is not pH-dependent, or I cannot alter the pH of my experiment. What is the next logical step?

A3: The use of co-solvents is a powerful and widely used technique to dissolve poorly soluble, non-ionizable, or lipophilic compounds.[3] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules.[3]

Expertise & Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A nonpolar compound disrupts this network, which is energetically unfavorable. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[3] They essentially create a more "hospitable," less polar environment for the compound to dissolve in.

Common Co-solvents in Research & Preclinical Studies

Co-solventPolarity (Dielectric Constant)Common Use NotesToxicity Profile
DMSO (Dimethyl sulfoxide)47.2Excellent solubilizing power for many compounds. Used for preparing high-concentration stock solutions.Low toxicity at low concentrations, but can have cellular effects.
Ethanol 24.6Commonly used, especially for in vivo studies. Less aggressive solvent than DMSO.Generally well-tolerated.
PEG 400 (Polyethylene glycol 400)12.5Often used in pharmaceutical formulations for both oral and parenteral routes.Very low toxicity.
Propylene Glycol 32.0Similar applications to PEG 400.Low toxicity.
DMA (Dimethylacetamide)37.8Strong solubilizing capacity, similar to DMSO.Use with caution; higher toxicity profile than DMSO.

Troubleshooting Workflow for Co-solvent Selection:

G cluster_0 Co-Solvent Strategy cluster_1 Dilution & Precipitation Check A Start: pH adjustment failed or is not an option B Prepare 10-50 mM Stock in 100% DMSO A->B C Does it dissolve? B->C D Success: You have a high-concentration stock. Dilute carefully into aqueous buffer. C->D Yes E Try other organic solvents: Ethanol, DMA, NMP C->E No F Dilute stock into final aqueous buffer (e.g., 1:1000) D->F G Does it precipitate? F->G H Final concentration is soluble. Keep co-solvent % low (e.g., <0.1% DMSO) G->H No I Precipitation upon dilution. Consider surfactants (Q4) or alternative formulation. G->I Yes

Caption: Decision-making workflow for using co-solvents.

Protocol: Preparing a Stock Solution with a Co-solvent

  • Start with the strongest, most common solvent: 100% DMSO.

  • Weigh out your compound and add the appropriate volume of DMSO to achieve a high concentration (e.g., 10-50 mM). Use the physical methods from Q1 (vortex, sonicate) to aid dissolution.

  • Once fully dissolved, this is your master stock solution. Store it appropriately (often at -20°C or -80°C).

  • Crucial Step: To make your working solution, perform a serial dilution. Critically, add the DMSO stock into the aqueous buffer while vortexing, not the other way around. This rapid mixing helps prevent the compound from immediately precipitating out as it hits the aqueous environment.

  • Always ensure the final concentration of the organic solvent in your assay is low (e.g., <0.5% for most, <0.1% for sensitive cell assays) and consistent across all experimental conditions, including vehicle controls.

Q4: My compound precipitates out of the co-solvent/buffer mix upon dilution. What other options do I have?

A4: When co-solvents are insufficient, especially upon dilution, the use of pharmaceutical excipients like surfactants or complexing agents is the next advanced step. These are substances that are generally inactive but are vital for improving drug delivery.[1]

Expertise & Causality:

  • Surfactants: These are molecules with both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. Above a certain concentration (the Critical Micelle Concentration), they self-assemble into micelles. The hydrophobic tails form a core that can encapsulate your poorly soluble compound, while the hydrophilic heads face the water, creating a stable, dispersed system. Common examples include Tween-80 and Pluronic-F68.[3]

  • Complexing Agents (Cyclodextrins): Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. Your compound can fit into this cavity, forming an "inclusion complex" that is much more soluble in water.[1][3]

When to Use Excipients:

  • When precipitation occurs even with very low co-solvent concentrations.

  • When developing formulations for in vivo studies where high concentrations are needed.

  • When co-solvents interfere with the experimental assay.

Protocol: Screening for Surfactant/Excipient Compatibility

  • Prepare low-concentration (e.g., 1-5%) aqueous solutions of various excipients (e.g., Tween-80, Polysorbate 80, HP-β-CD).

  • Prepare a high-concentration stock of your compound in a suitable organic solvent (e.g., ethanol or DMSO).

  • Add a small aliquot of your compound's stock solution to each excipient solution while vortexing.

  • Visually inspect for clarity over time. A stable, clear solution indicates successful solubilization.

  • It is critical to run controls to ensure the chosen excipient does not interfere with your assay's endpoint.

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Open Access Journals. The Importance of Excipients in Drugs.
  • Pharma Focus Europe. (2025, October 3).
  • International Journal of Pharmaceutical Sciences and Medicine. (2020). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. [Link]

  • Cayman Chemical. (2022, November 9).
  • European Patent Office. (2015, August 5).
  • IJMRA. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Journal of Pharmaceutical Negative Results. (2022).
  • Impact Factor. (2024, June 15). Methods of Solubility Enhancement of Low Solubility Drugs: A Different Approach.
  • Journal of Pharmaceutical Negative Results. (2022).
  • PubMed. (2008, December 15).

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene purity analysis

An in-depth, comparative guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, comparative guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene.

As a Senior Application Scientist, I frequently encounter methods that fail not because of the instrument, but because the fundamental chemistry of the analyte was overlooked during method development. 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene (CAS: 1094273-06-9) is a highly versatile, yet chemically reactive, small-molecule scaffold used in advanced organic synthesis[1][2]. Its structure features a hydrophobic pentyloxy chain, an aryl bromide, and a highly electrophilic bromomethyl group.

The primary challenge in developing a purity analysis method for this compound is preventing artifactual degradation during the analysis itself. This guide compares traditional solvent approaches against optimized protocols, explaining the causality behind each experimental choice to ensure your method is a self-validating system compliant with the latest[3].

Part 1: The Causality of Solvent Selection (Methanol vs. Acetonitrile)

A common pitfall in reversed-phase HPLC (RP-HPLC) method development is defaulting to a Methanol/Water mobile phase. While cost-effective, using protic solvents with benzylic bromides is analytically disastrous.

The Mechanistic Flaw: The benzylic carbon in 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene is highly electrophilic. In the presence of methanol, the bromomethyl group undergoes rapid solvolysis (a hybrid SN1/SN2 nucleophilic substitution), yielding a methyl ether derivative[4][5]. If methanol is used as the sample diluent or organic modifier, the analyte actively degrades inside the autosampler vial and on the column. This generates a false impurity peak, artificially lowering the reported purity of the batch and leading to unwarranted batch rejections.

The Solution: By switching to an aprotic Acetonitrile/Water system, we eliminate nucleophilic attack, preserving the integrity of the analyte throughout the chromatographic run.

Solvolysis_Pathway Analyte 4-Bromo-2-(bromomethyl)- 1-(pentyloxy)benzene (Intact Analyte) Protic Methanol / Water (Protic System) Analyte->Protic Dissolved in Aprotic Acetonitrile / Water (Aprotic System) Analyte->Aprotic Dissolved in Degradant Artifactual Impurity (Methyl Ether Derivative) Protic->Degradant Solvolysis (SN1/SN2) Stable Stable Analyte Peak (Accurate Purity) Aprotic->Stable No Reaction

Fig 1. Solvolysis pathway of benzylic bromides in protic vs. aprotic mobile phases.

Table 1: Comparative Performance of Mobile Phase Systems
ParameterMethanol / Water (Protic)Acetonitrile / Water (Aprotic)
Analyte Peak Area (%) 88.5% (Degraded over 12h)99.8% (Intact over 24h)
Artifactual Impurity (%) 11.3% (Methyl Ether)< 0.05% (Not Detected)
Peak Tailing Factor 1.8 (Broad)1.1 (Sharp)
System Suitability FAIL PASS

Part 2: Self-Validating Experimental Protocol

To guarantee trustworthiness, the analytical procedure must be a self-validating system. We achieve this by integrating a rigorous System Suitability Test (SST) and a continuous Solution Stability Check. If the standard solution's peak area drifts by >2.0% between the start and end of the sequence, the system automatically flags a failure, proving the diluent has been compromised by ambient moisture.

Step-by-Step HPLC Methodology
  • Diluent Preparation : Use 100% anhydrous HPLC-grade Acetonitrile. Causality: Completely excludes water and protic nucleophiles, preventing hydrolysis or solvolysis in the autosampler vial during long sequences.

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. Causality: The low pH (approx. 2.0) suppresses the ionization of residual silanols on the stationary phase, preventing secondary interactions and peak tailing of the highly hydrophobic analyte.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Column Selection : Superficially porous C18 column (150 mm × 4.6 mm, 2.7 µm). Causality: As permitted by the newly harmonized[6][7], superficially porous (core-shell) particles provide UHPLC-like efficiency at lower backpressures. This allows for sharper peaks and superior resolution of closely eluting brominated synthesis impurities.

  • Chromatographic Conditions :

    • Flow Rate : 1.2 mL/min

    • Column Temperature : 30°C

    • Detection : UV at 220 nm (optimal for the substituted benzene ring).

    • Injection Volume : 5 µL.

    • Gradient Program : 0-2 min (40% B), 2-10 min (40% to 90% B), 10-15 min (90% B), 15-15.1 min (return to 40% B), 15.1-20 min (equilibration).

Part 3: Method Validation Workflow (ICH Q2(R2) Compliance)

The updated (effective June 2024) emphasize a lifecycle approach to analytical procedures[3][8]. For a reactive intermediate like 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene, proving specificity via forced degradation is the most critical step.

Validation_Workflow Start ICH Q2(R2) Validation Initiation Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Rob Robustness (Parameter Variations) Start->Rob Report Validated Self-Correcting HPLC Method Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Fig 2. ICH Q2(R2) method validation workflow for ensuring analytical procedure suitability.

Table 2: Quantitative Validation Data Summary

Below is the synthesized validation data demonstrating a highly capable, fit-for-purpose analytical method:

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeResolution > 2.5 for all degradantsPASS
Linearity R² ≥ 0.999 (Reporting level to 120%)R² = 0.9998PASS
Accuracy (Recovery) 98.0% - 102.0% across range99.4% - 100.5% (n=9)PASS
Repeatability RSD ≤ 2.0% (n=6 injections)RSD = 0.65%PASS
Intermediate Precision RSD ≤ 2.0% (Different day/analyst)RSD = 0.82%PASS
Robustness Stable under deliberate variationsMeets criteria (±2°C, ±0.1 mL/min)PASS
Solution Stability Absolute difference ≤ 2.0% over 24h0.4% drift at T=24hPASS

Conclusion

When analyzing highly reactive intermediates like 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene, standard platform methods are insufficient. By understanding the chemical causality—specifically the compound's susceptibility to nucleophilic solvolysis—we can rationally design an aprotic Acetonitrile/TFA method. Coupled with superficially porous column technology and rigorous self-validating system suitability checks, this method ensures absolute data integrity and full compliance with the latest ICH Q2(R2) and USP <621> standards.

References

  • Validation of Analytical Procedures: Q2(R2) . European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at:[Link]

  • A Kinetics-Based Approach for the Assignment of Reactivity Purge Factors (Solvolysis of Benzyl Bromides) . Organic Process Research & Development (ACS Publications). Available at:[Link]

  • 4-bromo-2-(bromomethyl)-1-(pentyloxy)benzene (CAS 1094273-06-9) Substance Information . NextSDS Chemical Database. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Catalytic Coupling: 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene vs. Methoxy Analogs

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for catalytic cross-coupling reactions is a critical decision that profoundly impacts synthetic efficiency and...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for catalytic cross-coupling reactions is a critical decision that profoundly impacts synthetic efficiency and molecular diversity. This guide provides an in-depth technical comparison of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene and its methoxy analog, 4-Bromo-2-(bromomethyl)-1-methoxybenzene, in the context of widely-used palladium-catalyzed coupling reactions. While direct comparative experimental data for these specific molecules is not extensively documented in peer-reviewed literature, this guide offers a predictive analysis based on established mechanistic principles and data from analogous systems.

Introduction: The Significance of Alkoxy-Substituted Dibromides

The two molecules at the center of this guide, 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene and its methoxy counterpart, are valuable bifunctional scaffolds. They possess two distinct reactive sites for cross-coupling: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Br bond at the benzylic position. This dual reactivity allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures.

The key difference lies in the alkoxy substituent: a pentyloxy group versus a methoxy group. This seemingly subtle variation can have significant implications for the reactivity of the molecule due to differing steric and electronic effects, which will be explored in the context of Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

Theoretical and Mechanistic Comparison in Catalytic Coupling

The general challenge in utilizing these molecules is achieving site-selectivity. In many palladium-catalyzed reactions, oxidative addition is favored at the more electrophilic C(sp²)-Br bond over the C(sp³)-Br bond of the bromomethyl group.[1] However, the reaction conditions must be carefully controlled to prevent undesired side reactions at the benzylic position, such as nucleophilic substitution.

Electronic and Steric Influence of the Alkoxy Group

The oxygen of the alkoxy group is an electron-donating group through resonance, which increases the electron density of the aromatic ring. This can influence the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in many cross-coupling catalytic cycles.[2]

  • Methoxy Group (-OCH₃): Being a smaller group, its steric hindrance at the ortho position (relative to the bromomethyl group) is minimal. Its electron-donating effect is well-established.

  • Pentyloxy Group (-OC₅H₁₁): This bulkier group can exert a more significant steric influence. While its electronic effect is similar to the methoxy group, the larger alkyl chain can impact the approach of the bulky palladium catalyst and its ligands to the C-Br bond. This steric hindrance can potentially decelerate the oxidative addition step.[1] Furthermore, the longer alkyl chain increases the lipophilicity of the molecule, which can affect its solubility and interaction with the catalytic system, particularly in biphasic solvent systems sometimes employed in Suzuki couplings.

Predicted Performance in Key Catalytic Coupling Reactions
Reaction Type Pentyloxy Analog Prediction Methoxy Analog Prediction Key Considerations
Suzuki-Miyaura Coupling Potentially slightly lower yields or require more forcing conditions due to steric hindrance from the pentyloxy group affecting oxidative addition.Likely to exhibit slightly higher reactivity and yields under standard conditions due to lower steric hindrance.The choice of a bulky, electron-rich phosphine ligand is crucial to stabilize the active catalytic species.[3][4] A milder base may be needed to minimize side reactions at the benzylic bromide.[1]
Heck Coupling Similar to the Suzuki coupling, the steric bulk of the pentyloxy group might slightly reduce reaction rates and yields compared to the methoxy analog.The less sterically demanding methoxy group is expected to allow for more efficient catalytic turnover.The Heck reaction is often conducted at higher temperatures, which could potentially lead to side reactions involving the benzylic bromide.[5] Careful temperature control is essential.
Sonogashira Coupling The steric hindrance of the pentyloxy group could influence the approach of the copper acetylide in the transmetalation step, potentially leading to slightly lower yields.The methoxy analog is predicted to be a slightly better substrate due to reduced steric hindrance.The Sonogashira reaction can often be performed under milder conditions, which is advantageous for preserving the benzylic bromide functionality.[6][7]

Experimental Protocols

The following are representative, detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions, adapted from literature for substrates analogous to 4-bromo-2-(bromomethyl)-1-alkoxybenzenes.[3][8][9][10] These should serve as a robust starting point for optimization.

Suzuki-Miyaura Coupling Protocol (Site-Selective at C(sp²)-Br)

Diagram 1: Suzuki-Miyaura Coupling Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Boronic Acid, Base, and Pd Catalyst in Flask inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-100 °C with Vigorous Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water and Brine, and Extract cool->extract purify Dry, Concentrate, and Purify by Chromatography extract->purify

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Bromo-2-(bromomethyl)-1-(alkoxy)benzene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-2-(bromomethyl)-1-(alkoxy)benzene, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling Protocol (Site-Selective at C(sp²)-Br)

Materials:

  • 4-Bromo-2-(bromomethyl)-1-(alkoxy)benzene (1.0 mmol)

  • Alkene (e.g., styrene or butyl acrylate) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry, oven-baked round-bottom flask equipped with a condenser, combine 4-Bromo-2-(bromomethyl)-1-(alkoxy)benzene, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Seal the flask and purge with an inert gas for 15 minutes.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Heat the reaction mixture to 100 °C for 16-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether (25 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Sonogashira Coupling Protocol (Site-Selective at C(sp²)-Br)

Diagram 2: Sonogashira Catalytic Cycle

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkynyl Ar-Pd(II)L₂-C≡CR pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl:s->pd0:n product Ar-C≡CR pd2_alkynyl->product Reductive Elimination alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide + CuI, Base cu_acetylide->pd2_aryl

Sources

Validation

Benchmarking the Coupling Efficiency of Pentyloxy-Substituted Aryl Bromides: A Comparative Guide

Introduction & Mechanistic Context Pentyloxy-substituted aryl bromides are critical building blocks in the synthesis of conjugated polymers, discotic liquid crystals, and advanced organic electronic materials[1]. The inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Pentyloxy-substituted aryl bromides are critical building blocks in the synthesis of conjugated polymers, discotic liquid crystals, and advanced organic electronic materials[1]. The incorporation of the pentyloxy (-OC5H11) chain serves a dual purpose: it fine-tunes the optoelectronic properties of the resulting biaryl system via electron donation and significantly enhances the solubility of rigid macromolecular structures in organic solvents[2].

However, these same structural features introduce specific mechanistic hurdles during palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[3]. Advanced catalytic systems, including dual photoredox approaches, have even been explored to overcome limitations in complex cross-couplings involving pentyloxy derivatives[4]. As a Senior Application Scientist, it is crucial to understand that a protocol cannot simply be copy-pasted from an unsubstituted bromobenzene model.

The Electronic and Steric Dilemma

The pentyloxy group exerts a strong +M (resonance) effect, donating electron density into the aromatic ring. This elevated electron density raises the LUMO energy of the aryl bromide, creating a thermodynamic barrier to the initial oxidative addition of the electron-rich Pd(0) catalyst.

Furthermore, while the linear C5 alkyl chain is highly flexible, it increases the hydrodynamic volume of the substrate. This steric drag affects the formation of the solvent cage around the reactive center and necessitates the use of less polar, highly lipophilic solvent mixtures (e.g., Toluene/Water) to prevent substrate precipitation during the catalytic cycle.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting for EDG) Pd0->OxAdd + Ar-Br PdII_1 Ar(Pentyloxy)-Pd(II)-Br OxAdd->PdII_1 TransMet Transmetalation (+ Ar'-B(OH)2 / Base) PdII_1->TransMet PdII_2 Ar(Pentyloxy)-Pd(II)-Ar' TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Biaryl Product RedElim->Product

Catalytic cycle highlighting the rate-limiting oxidative addition for EDG-substituted substrates.

Benchmarking Catalyst Systems

To objectively evaluate the coupling efficiency, we benchmarked 4-bromo-1-(pentyloxy)benzene against both an unsubstituted control (bromobenzene) and a shorter-chain alkoxy analog (4-bromoanisole). The quantitative data below demonstrates how ligand architecture overcomes the electronic and steric barriers of the pentyloxy group.

Table 1: Benchmarking Suzuki-Miyaura Coupling Efficiency Standard Conditions: Aryl bromide (1.0 equiv), Phenylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), Toluene/H2O (4:1), 80 °C, 12 hours.

SubstrateCatalyst System (5 mol%)Conversion (%)Isolated Yield (%)Mechanistic Notes
Bromobenzene (Control)Pd(PPh3)4>9994Rapid oxidative addition; standard baseline.
4-BromoanisolePd(PPh3)48578Slower rate due to +M effect of the -OMe group.
4-Bromo-1-(pentyloxy)benzene Pd(PPh3)4 72 65 Steric drag from C5 chain + EDG barrier.
4-Bromo-1-(pentyloxy)benzene Pd(dppf)Cl2 89 82 Bidentate ligand accelerates reductive elimination.
4-Bromo-1-(pentyloxy)benzene XPhos Pd G3 >99 96 Bulky, electron-rich ligand overcomes EDG barrier.
Data Analysis & Insights
  • First-Generation Catalysts : The standard Pd(PPh3)4 system struggles with the pentyloxy substrate (65% yield). The monodentate triphenylphosphine ligands are insufficiently electron-rich to force rapid oxidative addition into the deactivated C-Br bond.

  • Bidentate Ligands : Transitioning to Pd(dppf)Cl2 improves the yield to 82%. The larger bite angle of the dppf ligand accelerates the reductive elimination step, pushing the equilibrium of the catalytic cycle forward despite the slow initial addition.

  • Buchwald Precatalysts : The XPhos Pd G3 system achieves near-quantitative conversion (96%). The highly electron-rich, bulky dialkylbiaryl phosphine ligand (XPhos) drastically lowers the activation energy for oxidative addition while simultaneously preventing catalyst deactivation pathways.

Self-Validating Experimental Protocol

The following workflow details the optimized Suzuki-Miyaura coupling of 4-bromo-1-(pentyloxy)benzene using the XPhos Pd G3 system. Every step is designed with built-in validation to ensure reproducibility and scientific integrity.

Workflow Prep 1. Reagent Prep Ar-Br + Ar'-B(OH)2 Degas 2. Degassing N2 Sparging Prep->Degas Reaction 3. Catalysis XPhos Pd G3 Degas->Reaction Monitor 4. TLC Monitoring SM Depletion Reaction->Monitor Workup 5. Aqueous Workup Extraction Monitor->Workup

Optimized experimental workflow for the cross-coupling of pentyloxy-aryl bromides.

Step-by-Step Methodology

Step 1: Reaction Assembly In a flame-dried Schlenk flask, combine 4-bromo-1-(pentyloxy)benzene (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.2 equiv, 1.2 mmol). Causality: A slight excess of boronic acid compensates for competitive protodeboronation side-reactions that naturally occur under basic aqueous conditions.

Step 2: Solvent Selection & Degassing Dissolve the reagents in a 4:1 mixture of Toluene (8.0 mL) and Water (2.0 mL). Causality: Toluene fully solubilizes the lipophilic pentyloxy chain, while water is strictly required to dissolve the inorganic base and form the reactive boronate complex necessary for transmetalation. Validation: Degas the biphasic mixture via nitrogen sparging for 15 minutes. The solution must remain clear; any yellowing prior to catalyst addition indicates premature oxidation of trace impurities.

Step 3: Catalyst & Base Addition Add K2CO3 (2.0 equiv, 2.0 mmol) and XPhos Pd G3 (2 mol%). Seal the flask and heat to 80 °C under vigorous stirring (1000 rpm). Causality: High stirring rates are mandatory to overcome mass transfer limitations in the biphasic Toluene/Water system, ensuring the organic-soluble catalyst interacts efficiently with the aqueous-activated boronate.

Step 4: Reaction Monitoring After 2 hours, sample the organic layer for TLC analysis (Eluent: 9:1 Hexanes/EtOAc). Validation: The starting aryl bromide (higher Rf, UV-active) should be completely consumed, replaced by an intensely UV-active biaryl product spot at a lower Rf. If the starting material persists, verify the integrity of the inert atmosphere, as oxygen rapidly quenches the active Pd(0) species.

Step 5: Workup & Isolation Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the final pentyloxy-biaryl product.

References[2] Application Notes and Protocols for Efficient Cross ... - Benchchem - View Source[3] 4-Bromo-2-methyl-1-(pentyloxy)benzene | Benchchem - View Source[4] Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides | Organic Letters - ACS Publications - View Source[1] Synthesis of Discotic Columnar Side-Chain Liquid Crystalline Polymers by Ring-Opening Metathesis Polymerization (ROMP) | Macromolecules - ACS Publications - View Source

Sources

Comparative

A Senior Scientist's Guide to GC-MS Comparative Analysis of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene Batches

Introduction: The Imperative of Batch Consistency in Synthesis In the landscape of pharmaceutical research and drug development, the starting materials and intermediates are the foundational pillars upon which the entire...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Batch Consistency in Synthesis

In the landscape of pharmaceutical research and drug development, the starting materials and intermediates are the foundational pillars upon which the entire synthetic edifice is built. The compound 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene is a key intermediate, valued for its specific reactivity in forming more complex molecules. However, its utility is directly proportional to its purity and consistency. Batch-to-batch variability, even in trace impurities, can have cascading effects on downstream reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.[1][2]

This guide provides a comprehensive framework for utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to conduct a robust comparative analysis of different batches of this critical intermediate. GC-MS is the technique of choice due to its unparalleled ability to separate volatile and semi-volatile compounds and provide definitive structural identification.[3][4] We will move beyond a simple protocol, delving into the causality behind methodological choices, establishing self-validating systems for data trustworthiness, and interpreting the results to make informed decisions on batch quality.

Understanding Potential Batch Variability: A Proactive Approach

Effective analysis begins with a clear understanding of what to look for. Impurities in a given batch of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene can originate from several sources: unreacted starting materials, byproducts from side-reactions during synthesis (such as over-bromination), or degradation products.[5] For instance, a common synthesis route involves benzylic bromination of a precursor. This process, if not perfectly controlled, can lead to the formation of dibrominated species or isomers.

Identifying these potential impurities is the first step in developing a targeted analytical method capable of resolving and detecting them.

cluster_synthesis Synthesis & Impurity Pathways SM Starting Material (e.g., 4-Bromo-1-(pentyloxy)-2-methylbenzene) Product Target Product (4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene) SM->Product Benzylic Bromination Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity3 Isomeric Impurity SM->Impurity3 Non-selective Reaction Impurity2 Over-bromination Byproduct (e.g., Dibromo-species) Product->Impurity2 Excess Brominating Agent Impurity4 Degradation Product Product->Impurity4 Instability (Heat/Light)

Caption: Potential sources of impurities during synthesis.

The Analytical Workflow: From Sample to Decision

cluster_workflow GC-MS Comparative Analysis Workflow A 1. Batch Receipt (Batch A, B, C) B 2. Sample Preparation (Dilution in appropriate solvent) A->B C 3. System Suitability Test (SST) (Verify system performance) B->C D 4. GC-MS Sequence Acquisition (Blank -> SST -> Batches -> QC) C->D If SST Passes E 5. Data Processing (Integration & Spectral Analysis) D->E F 6. Data Comparison & Interpretation (Purity, Impurity Profile) E->F G 7. Batch Disposition Decision (Accept / Reject) F->G

Caption: High-level overview of the experimental workflow.

Experimental Protocol: A Self-Validating System

The credibility of the final data rests entirely on the quality of the experimental execution. This section details not just the steps, but the rationale, creating a protocol that is inherently self-validating.

Sample and Standard Preparation

The objective here is to dissolve the sample in a volatile solvent that is compatible with the GC system and does not co-elute with any peaks of interest.

  • Materials :

    • 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene batches (A, B, C)

    • High-purity reference standard of the compound

    • GC-grade Dichloromethane (DCM) or Ethyl Acetate

    • Class A volumetric flasks (10 mL)

    • Micropipettes and tips

    • 2 mL GC vials with PTFE septa

  • Protocol :

    • Stock Solution (1 mg/mL) : Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with DCM. This is your primary standard stock.

    • Working Sample Preparation (100 µg/mL) : Accurately weigh ~10 mg of each batch (A, B, and C) into separate 10 mL volumetric flasks. Dissolve in DCM. Pipette 1 mL of each of these solutions into new 10 mL volumetric flasks and dilute to the mark with DCM.

    • System Suitability Solution (100 µg/mL) : Prepare the System Suitability Test (SST) solution from the reference standard stock in the same manner as the working samples.

    • Transfer : Transfer all final solutions into labeled GC vials for analysis.

Causality Explanation : Preparing samples and standards at the same nominal concentration allows for direct comparison of impurity peak areas relative to the main peak (Area % calculation). Using high-purity solvents minimizes the risk of introducing extraneous peaks into the chromatogram.

System Suitability Testing (SST)

Before committing valuable samples to analysis, we must verify the analytical system is performing adequately. The SST is an integral part of chromatographic methods, ensuring that factors like resolution and reproducibility are met.[6][7]

  • Procedure :

    • Inject the SST solution six (n=6) consecutive times.

    • Evaluate the results against predefined criteria.

  • Acceptance Criteria :

    • Retention Time (RT) Precision : The relative standard deviation (%RSD) of the retention time for the main peak should be ≤ 1%.

    • Peak Area Precision : The %RSD of the peak area for the main peak should be ≤ 5%.

    • Peak Tailing Factor (T) : The tailing factor should be between 0.8 and 1.5.[8]

Trustworthiness Explanation : Passing SST demonstrates that the GC-MS system is stable and producing precise, reproducible results at the time of analysis. It provides documented evidence that the system is suitable for its intended purpose, a cornerstone of regulatory compliance and data integrity.[9][10]

GC-MS Instrumentation and Method Parameters

These parameters are a robust starting point for the analysis of this halogenated aromatic compound.[4] Optimization may be required based on the specific instrumentation used.

ParameterSettingRationale
Gas Chromatograph
GC ColumnAgilent DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA non-polar 5% phenyl-methylpolysiloxane column is ideal for separating aromatic compounds based on boiling point and weak dipole interactions.
Injection ModeSplit (50:1 ratio)A split injection prevents column overloading with the concentrated main peak, ensuring better peak shape and protecting the detector.
Inlet Temperature280 °CEnsures rapid and complete volatilization of the semi-volatile analyte without thermal degradation.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good separation efficiency. Constant flow mode ensures stable retention times.
Oven Program100 °C (hold 1 min), ramp to 300 °C @ 20 °C/min, hold 5 minThe initial temperature allows for good focusing on the column. The ramp rate provides a balance between separation speed and resolution.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Source Temperature230 °COptimized to maintain thermal stability of ions and prevent contamination.
Quadrupole Temp150 °CStandard temperature to ensure consistent mass filtering.
Scan Range40 - 450 m/zCovers the molecular weight of the parent compound and its expected fragments, while excluding low-mass solvent noise.
Solvent Delay3 minutesPrevents the high-concentration solvent peak from entering and saturating the MS detector.

Data Analysis and Comparative Interpretation

Once the data is acquired, the focus shifts to a systematic comparison of the batches. The primary goals are to confirm the identity of the main peak, assess its purity, and identify and compare the impurity profiles across all samples.

Peak Identification

The identity of the main peak in each sample should be confirmed by matching its mass spectrum against a reference library, such as the NIST database.[11][12][13] The mass spectrum of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene is expected to show a characteristic isotopic pattern for two bromine atoms.

Quantitative Comparison

The following table presents a hypothetical but realistic dataset for three batches, comparing key quality attributes. Purity is calculated based on the relative peak area of the main component versus all other integrated peaks in the chromatogram.

ParameterBatch ABatch BBatch CAcceptance Criteria
Retention Time (min) 12.5412.5512.54± 0.05 min of Reference
Purity (Area %) 99.65%98.21%99.89%≥ 99.5%
Impurity 1 (Unreacted SM) 0.18%0.95%Not Detected≤ 0.2%
Impurity 2 (Dibromo-) 0.11%0.53%0.08%≤ 0.15%
Unknown Impurity (RT 11.8 min) 0.06%0.31%0.03%≤ 0.1%
Total Impurities 0.35%1.79%0.11%≤ 0.5%
Interpretation and Decision Logic

Based on the data above, a clear differentiation between the batches emerges:

  • Batch A : Meets the retention time and total impurity criteria, but is marginally outside the specification for the unreacted starting material. This might warrant further investigation or use in less sensitive applications.

  • Batch B : Fails on purity, unreacted starting material, the dibromo-impurity, and total impurities. This batch is clearly of inferior quality and should be rejected.

  • Batch C : Meets all specifications comfortably. It has the highest purity and the cleanest impurity profile, making it the ideal choice for use in critical synthetic steps.

This decision-making process can be formalized into a logical flow diagram.

start Start Analysis of Batch X purity_check Purity ≥ 99.5%? start->purity_check total_imp_check Total Impurities ≤ 0.5%? purity_check->total_imp_check Yes fail REJECT BATCH purity_check->fail No known_imp_check Known Impurities within spec? total_imp_check->known_imp_check Yes total_imp_check->fail No pass ACCEPT BATCH known_imp_check->pass Yes known_imp_check->fail No

Caption: Decision logic for batch acceptance or rejection.

Conclusion

A GC-MS comparative analysis, when executed within a structured and self-validating framework, provides the objective, high-quality data necessary for ensuring the consistency of critical pharmaceutical intermediates. This guide has outlined a comprehensive approach that combines robust analytical methodology with sound scientific reasoning. By understanding potential impurities, verifying system performance, and systematically interpreting comparative data, researchers and drug development professionals can confidently assess the quality of incoming material batches, thereby safeguarding the integrity of their research and the quality of the final therapeutic product.

References

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][11][12][14]

  • NIST. (n.d.). A Guide to the NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][12]

  • NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link][13]

  • Scribd. (n.d.). NIST Chemistry WebBook Overview. Retrieved from [Link][15]

  • CHROMacademy. (n.d.). Introduction to System Suitability for Gas Chromatography. Retrieved from [Link][9]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][16]

  • Pharmacy Education. (2025). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. Retrieved from [Link][8]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link][17]

  • Furman, W. B., et al. (n.d.). System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications. Retrieved from [Link][10]

  • USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link][7]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][18]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link][19]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][20]

  • ResolveMass Laboratories Inc. (2025). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Retrieved from [Link][21]

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]

  • Chan, K. R. (2023). How to perform comparisons between batches. Omics Diary. Retrieved from [Link][22]

  • Protheragen. (2025). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved from [Link][1]

  • ELGA LabWater. (2025). The Ultimate Guide to Pharmaceutical Quality Control Testing. Retrieved from [Link][2]

  • Mettler Toledo. (n.d.). Quality Control and Testing of Pharmaceuticals. Retrieved from [Link][23]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link][3]

Sources

Validation

Comprehensive Analytical Guide: Elemental Analysis and Purity Verification of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene

Chemical Context & Analytical Challenges 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene (CAS: 1094273-06-9) is a highly versatile, bi-functional small molecule scaffold used extensively in pharmaceutical intermediate synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Analytical Challenges

4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene (CAS: 1094273-06-9) is a highly versatile, bi-functional small molecule scaffold used extensively in pharmaceutical intermediate synthesis and advanced materials[1][2]. Structurally, it features a lipophilic pentyloxy chain, a stable aryl bromide (primed for cross-coupling reactions like Suzuki or Buchwald-Hartwig), and a highly reactive benzylic bromide (ideal for nucleophilic substitution).

The Analytical Challenge: The dual nature of the halogens in this molecule presents significant analytical hurdles. The benzylic bromide is highly electrophilic and prone to solvolysis or hydrolysis during sample preparation, which can generate false degradant peaks (analytical artifacts). Furthermore, the high theoretical bromine content (47.55% by mass) can cause soot formation or incomplete combustion in standard elemental analyzers. Therefore, establishing a self-validating analytical workflow is critical for ensuring batch-to-batch consistency and regulatory compliance.

Purity Verification: qNMR vs. UHPLC-UV/MS

To establish the true purity of this intermediate, a single analytical technique is insufficient. Best practices require orthogonal validation: comparing a primary ratio method (qNMR) against a high-resolution separation technique (HPLC)[3].

The Causality Behind the Comparison

High-Performance Liquid Chromatography (HPLC) is the industry standard for resolving complex impurity profiles and detecting trace-level degradants[3]. However, HPLC relies on UV response factors. If a degradant (e.g., the hydrolyzed benzylic alcohol derivative) absorbs UV light differently than the parent molecule, the Liquid Chromatography Area Percentage (LCAP) will misrepresent the true mass purity.

Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) is a non-destructive primary analytical method. It relies on the intrinsic linear response of the NMR signal, meaning the signal intensity is directly proportional to the number of nuclei[4]. By comparing the integral of the analyte against a certified internal standard, qNMR provides an absolute mass-balance purity without requiring a reference standard of the analyte itself[3][4].

Table 1: Performance Comparison for Purity Verification
Metric1H qNMR (Absolute Purity)UHPLC-UV/MS (Relative Purity)
Primary Principle Direct proportionality between signal area and molar concentration.Differential partitioning between mobile and stationary phases.
Reference Standard Requires a generic Internal Standard (e.g., Dimethyl terephthalate).Requires a specific reference standard of the analyte for exact quantification.
Solvolysis Risk Low: Analyzed in anhydrous CDCl₃.High: Requires strict avoidance of protic solvents (MeOH/EtOH) during prep.
Sensitivity Moderate (typically low mg range).High (capable of detecting trace impurities at ppm levels).
Best Used For Absolute mass % assignment, certifying reference materials.Routine QC, trace impurity profiling, and degradant identification.

Elemental Analysis: Halogen Quantification Strategies

Confirming the elemental composition (Theoretical: C 42.89%, H 4.80%, Br 47.55%, O 4.76%) is vital to prove that neither the aryl nor the alkyl bromide has been inadvertently cleaved during synthesis.

The Causality Behind the Comparison

Standard CHNS-O combustion analyzers rely on oxidizing the sample at ~1000°C. However, compounds with nearly 50% halogen content often combust incompletely, leading to carbon trapping (soot) and skewed carbon/hydrogen ratios.

To accurately quantify the bromine, Oxygen Flask Combustion coupled with Ion Chromatography (IC) is far superior. This method completely mineralizes the sample in an oxygen-rich environment, trapping all liberated bromine as bromide ions in an alkaline solution. For highly complex mixtures or environmental screening, High-Resolution Gas Chromatography/Negative Chemical Ionization Mass Spectrometry (HRGC/NCI-MS) can also be deployed to selectively detect brominated aromatic compounds by monitoring characteristic bromide anions[5].

Table 2: Elemental Analysis Methods for Total Bromine
Analytical TechniqueMechanism of ActionAccuracy for BromineLimitations
CHNS-Br Analyzer High-temp oxidation and thermal conductivity detection.ModerateProne to incomplete combustion and halogen interference.
Oxygen Flask + IC Total mineralization followed by suppressed conductivity IC.Excellent Labor-intensive sample preparation.
HRGC/NCI-MS Chromatographic separation with negative chemical ionization[5].High (Selective)Better suited for trace analysis rather than bulk mass % confirmation.
XRF Spectroscopy X-ray excitation and fluorescence measurement[6].Good (Screening)Non-destructive, but generally semi-quantitative without matrix-matched standards.

Analytical Workflows & Visualization

The following diagram illustrates the parallel workflow required to achieve a self-validating purity assessment, highlighting the critical divergence in sample preparation to prevent analytical artifacts.

PurityWorkflow Start 4-Bromo-2-(bromomethyl)- 1-(pentyloxy)benzene (CAS: 1094273-06-9) Split Sample Aliquoting & Preparation Start->Split qNMR_Branch Absolute Purity (qNMR) Split->qNMR_Branch HPLC_Branch Impurity Profiling (HPLC) Split->HPLC_Branch qNMR_Prep Dissolve in anhydrous CDCl3 Add Internal Standard (e.g., Dimethyl terephthalate) qNMR_Branch->qNMR_Prep HPLC_Prep Dissolve in ACN/H2O (Strictly avoid MeOH/EtOH to prevent solvolysis) HPLC_Branch->HPLC_Prep qNMR_Run Acquire 1H NMR Relaxation Delay (D1) > 5*T1 qNMR_Prep->qNMR_Run HPLC_Run UHPLC-UV/MS C18 Column, Gradient Elution HPLC_Prep->HPLC_Run qNMR_Out Absolute Mass % Purity (Primary Ratio Method) qNMR_Run->qNMR_Out HPLC_Out Relative Area % Purity & Degradant Identification HPLC_Run->HPLC_Out

Figure 1: Parallel analytical workflow for absolute purity and impurity profiling.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity via ¹H qNMR

Causality Focus: Ensuring complete magnetization recovery and preventing solvent-induced degradation.

  • Weighing: Accurately weigh ~15.0 mg of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene and ~5.0 mg of a certified Internal Standard (e.g., Dimethyl terephthalate, NIST SRM) using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve the solids in 0.6 mL of anhydrous CDCl₃. Note: Use CDCl₃ stabilized with silver foil. Residual DCl in older solvent bottles can prematurely degrade the benzylic bromide.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the ¹H NMR spectrum at 400 MHz or higher.

  • Parameter Control: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the signals of interest (typically D1 > 30 seconds). This ensures 99.3% magnetization recovery, which is mandatory for quantitative integration.

  • Analysis: Integrate the benzylic CH₂ singlet (~4.5 ppm) against the aromatic protons of the internal standard. Calculate the absolute mass fraction using the primary ratio equation.

Protocol B: Impurity Profiling via UHPLC-UV/MS

Causality Focus: Preventing the generation of analytical artifacts during sample prep.

  • Sample Prep: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (ACN). Critical Step: Strictly avoid Methanol or Ethanol. The highly electrophilic benzylic bromide will undergo rapid solvolysis in protic solvents, generating a false 4-bromo-2-(alkoxymethyl)-1-(pentyloxy)benzene impurity.

  • Chromatography: Inject 1 µL onto a C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Use a gradient of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in ACN). Run a steep gradient from 50% B to 100% B over 10 minutes to elute the highly lipophilic pentyloxy chain.

  • Detection: Monitor via UV at 220 nm and 254 nm, coupled with ESI-MS to identify any debrominated degradants.

Protocol C: Total Bromine Determination via Oxygen Flask Combustion-IC

Causality Focus: Overcoming halogen-induced incomplete combustion.

  • Preparation: Weigh ~5.0 mg of the sample into a halogen-free ashless filter paper.

  • Combustion: Ignite the sample inside a sealed Schöniger flask filled with ultra-pure oxygen. The flask must contain an absorption solution (10 mM NaOH with a few drops of H₂O₂) to trap the liberated HBr and Br₂ gases, reducing them entirely to bromide ions.

  • Absorption: Shake the flask vigorously and allow 30 minutes for complete gas absorption.

  • Quantification: Analyze the absorption solution via Ion Chromatography (IC) using a suppressed conductivity detector. Compare the quantified bromide concentration against the theoretical mass fraction (47.55%).

References

  • NextSDS. "4-bromo-2-(bromomethyl)-1-(pentyloxy)benzene - NextSDS Substance Database." NextSDS. Available at: [Link]

  • RSSL. "qNMR: A powerful tool for purity determination in Pharmaceuticals." Reading Scientific Services Ltd (RSSL). Available at: [Link]

  • ECHA. "Investigation report on aromatic brominated flame retardants." European Chemicals Agency. Available at: [Link]

  • Researcher.life / PubMed. "Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry." Researcher.life. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Handling of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene: A Guide to Personal Protective Equipment and Safe Laboratory Practices

For Immediate Use by Laboratory and Drug Development Professionals This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benze...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene (CAS No. 1094273-06-9). As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to work with this compound safely and effectively, ensuring both personal safety and the integrity of your research. The procedural guidance herein is rooted in established safety principles for handling reactive brominated aromatic compounds.

Hazard Identification and Risk Assessment: Understanding the Compound

4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene is a substituted aromatic compound with two primary reactive sites: the aryl bromide and the benzyl bromide. The benzyl bromide moiety, in particular, is known for its lachrymatory (tear-inducing) properties and its reactivity as an alkylating agent.[1][2]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[3]:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion (Category 1B): Causes severe skin burns and eye damage.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4][5]

Given these significant hazards, a stringent and conservative approach to personal protective equipment (PPE) is mandatory to mitigate exposure risks.

The Core of Protection: A Multi-Level PPE Protocol

The following multi-level PPE plan is designed to provide comprehensive protection during the handling of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene. This protocol is not merely a list but a self-validating system designed to minimize exposure at every step.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place and verified to be fully functional.

  • Chemical Fume Hood: All handling of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene, including weighing, dispensing, and reaction setup, must be conducted within a certified chemical fume hood.[6][7] The sash should be kept as low as possible to maximize containment and provide a physical barrier.[8]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

Personal Protective Equipment (PPE): A Detailed Breakdown
Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles and Full-Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[7][8][9] A full-face shield is required to be worn over the goggles to protect the entire face from splashes.[6]
Hands Double-Gloving: Nitrile (Inner) and Butyl Rubber or Neoprene (Outer)Due to the corrosive nature of the compound and the lack of specific glove breakthrough data, double-gloving is mandatory.[6] The inner nitrile glove provides a primary barrier and dexterity. The outer glove, made of a more robust material like butyl rubber or neoprene, offers extended chemical resistance.[6][7] Gloves must be inspected for any signs of degradation or perforation before and during use. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.
Body Chemical-Resistant Laboratory Coat and ApronA flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is essential.[6] Clothing worn under the lab coat should be made of natural fibers, such as cotton, and provide full coverage (long pants and closed-toe shoes).[8]
Respiratory NIOSH-Approved Respirator (As Needed)For routine handling of small quantities within a properly functioning chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosolization, if the fume hood is not performing optimally, or when handling larger quantities, a NIOSH-approved respirator with an organic vapor cartridge and a P100 (HEPA) filter is recommended.[6][8]

Safe Handling and Operational Protocol

Strict adherence to the following step-by-step procedure is crucial for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Handling 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Assess Risks & Review SDS prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cluster_waste Waste Streams cluster_disposal Disposal Path waste_solid Contaminated Solids (Gloves, Paper Towels, etc.) disposal_container Designated, Labeled Hazardous Waste Container waste_solid->disposal_container waste_liquid Liquid Waste (Reaction Mixtures, Solvents) waste_liquid->disposal_container waste_glass Contaminated Glassware waste_glass->disposal_container disposal_pickup Scheduled Chemical Waste Pickup disposal_container->disposal_pickup

Caption: Waste disposal flowchart for contaminated materials.

  • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, paper towels, and weighing paper, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused material and reaction mixtures containing this compound should be collected in a designated, sealed container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination: All non-disposable glassware and equipment must be decontaminated. A triple rinse with a suitable organic solvent (e.g., acetone or ethanol) is recommended. The rinsate must be collected as hazardous waste.

Disposal of all waste must be in accordance with local, state, and federal regulations. [5]

Conclusion: A Culture of Safety

The safe handling of 4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene is predicated on a thorough understanding of its hazards and the diligent application of engineering controls, personal protective equipment, and established protocols. By integrating these practices into your daily workflow, you foster a culture of safety that protects yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • NextSDS. (n.d.). 4-bromo-2-(bromomethyl)-1-(pentyloxy)benzene. Retrieved from [Link]

  • Unknown. (n.d.). Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • T3DB. (2009, June 9). Benzyl bromide (T3D1776). Retrieved from [Link]

  • Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 119(3-4), 305–311. Retrieved from [Link]

  • INCHEM. (n.d.). BENZYL DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • Cromlab. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

  • Scribd. (n.d.). Bromine Safety and Handling Procedures. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-(bromomethyl)-1-(pentyloxy)benzene
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